methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate
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Overview
Description
Methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate typically involves multiple steps. One common route starts with the nitration of pyrazole to introduce the nitro group. This is followed by the acylation of the nitrated pyrazole with acetic anhydride to form the acetamido derivative. Finally, the benzoate ester is introduced through esterification with methyl 4-aminobenzoate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[2-(4-amino-1H-pyrazol-1-yl)acetamido]benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-[2-(4-chloro-1H-pyrazol-1-yl)acetamido]benzoate: Contains a chloro group instead of a nitro group.
Methyl 4-[2-(4-methyl-1H-pyrazol-1-yl)acetamido]benzoate: Features a methyl group instead of a nitro group.
Uniqueness
Methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound useful in various chemical and biological applications .
Properties
Molecular Formula |
C13H12N4O5 |
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Molecular Weight |
304.26 g/mol |
IUPAC Name |
methyl 4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C13H12N4O5/c1-22-13(19)9-2-4-10(5-3-9)15-12(18)8-16-7-11(6-14-16)17(20)21/h2-7H,8H2,1H3,(H,15,18) |
InChI Key |
UQNGTDZSVZMTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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